molecular formula C26H26N2O3S B12195283 N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline

N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline

Cat. No.: B12195283
M. Wt: 446.6 g/mol
InChI Key: PXELFKOGYWEKRO-UHFFFAOYSA-N
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Description

Molecular Formula and Constitutional Isomerism Analysis

The molecular formula of the compound is C26H26N2O3S , derived from its structural components: a thiazole core, a 3,4-dimethoxyphenethyl group, a phenyl substituent, and a 4-methoxyaniline moiety. The constitutional isomerism of this molecule arises from variations in connectivity, particularly in the arrangement of substituents on the thiazole ring and the positioning of methoxy groups.

For instance, constitutional isomers could theoretically form if the 4-methoxyaniline group were attached to the thiazole’s C2 position instead of the C4 position, or if the 3,4-dimethoxyphenethyl chain were bonded to the phenyl ring rather than the thiazole nitrogen. However, the stability of the (2Z)-configuration and steric constraints imposed by the bulky substituents limit the number of viable isomers.

Table 1: Constitutional Isomerism Possibilities

Isomer Type Structural Variation Feasibility
Positional (thiazole) Substituent exchange between C2 and C4 Low
Functional (methoxy) Methoxy group relocation on aromatic rings Moderate
Skeletal (backbone) Alternative bonding of phenethyl chain Negligible

Properties

Molecular Formula

C26H26N2O3S

Molecular Weight

446.6 g/mol

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-imine

InChI

InChI=1S/C26H26N2O3S/c1-29-22-12-10-21(11-13-22)27-26-28(23(18-32-26)20-7-5-4-6-8-20)16-15-19-9-14-24(30-2)25(17-19)31-3/h4-14,17-18H,15-16H2,1-3H3

InChI Key

PXELFKOGYWEKRO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=CC=C3)CCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method remains a cornerstone for thiazole synthesis. Reaction of α-haloketones with thioureas or thioamides under basic conditions yields thiazoles. For the target compound:

  • Step 1 : 4-Phenyl-2-bromoacetophenone reacts with thiourea in ethanol/water (1:1) at 80°C for 6 hours to form 4-phenylthiazol-2-amine.

  • Step 2 : Oxidation with MnO₂ in dichloromethane generates the thiazol-2(3H)-ylidene intermediate.

Key Data :

ParameterValueSource
Yield (Step 1)78%
Reaction Time6 hours
Oxidation CatalystMnO₂

Multicomponent One-Pot Synthesis

A three-component reaction involving isothiocyanatobenzene, 2-(3,4-dimethoxyphenyl)ethylamine, and ethyl bromoacetate facilitates simultaneous thiazole formation and side-chain introduction:

  • Conditions : Dichloromethane, EDCI·HCl (1.2 equiv), DMAP (0.2 equiv), 0°C to room temperature, 24 hours.

  • Mechanism : Thiourea intermediate forms via nucleophilic attack, followed by cyclization.

Advantages :

  • Avoids isolation of intermediates.

  • Higher atom economy (82% yield reported for analogous compounds).

Functionalization of the Thiazole Core

Introduction of the 3,4-Dimethoxyphenethyl Group

The phenethyl side chain is introduced via Mitsunobu alkylation or Pd-catalyzed coupling:

  • Mitsunobu Reaction : Thiazol-2(3H)-ylidene reacts with 2-(3,4-dimethoxyphenyl)ethanol using DIAD/PPh₃ in THF (0°C to reflux, 12 hours).

  • Ullmann Coupling : CuI/1,10-phenanthroline catalyzes coupling between thiazole bromide and 2-(3,4-dimethoxyphenyl)ethylzinc chloride.

Comparative Data :

MethodYieldReaction TimeCost Efficiency
Mitsunobu65%12 hoursModerate
Ullmann Coupling72%8 hoursHigh

Condensation with 4-Methoxyaniline

The ylidene nitrogen is functionalized via Schiff base formation:

  • Step 1 : Thiazol-2(3H)-ylidene reacts with 4-methoxybenzaldehyde in ethanol under reflux (4 hours).

  • Step 2 : Reduction with NaBH₄ yields the secondary amine, which undergoes acid-catalyzed condensation with 4-methoxyaniline.

Optimization Notes :

  • Acetic acid (5 mol%) improves imine formation efficiency (yield increases from 58% to 76%).

  • Microwave irradiation (100°C, 30 minutes) reduces reaction time by 50%.

Metal-Catalyzed Approaches

Silver(I)-Mediated Cyclization

Ag₂O facilitates deprotonation and cyclization of thiazole-thione precursors in CH₂Cl₂ at room temperature:

  • Procedure : Thione derivative (1 equiv), Ag₂O (2.1 equiv), 24 hours.

  • Outcome : Forms [Ag(NHC)₂]ClO₄ complex, which is demetallated with NH₄PF₆ to yield free thiazol-2-ylidene.

Limitations :

  • Requires stoichiometric Ag₂O.

  • Limited scalability due to metal costs.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling introduces aryl groups at position 4 of the thiazole:

  • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, toluene/water (3:1), 90°C, 8 hours.

  • Substrate Compatibility : Tolerates electron-donating (e.g., methoxy) and electron-withdrawing (e.g., nitro) groups.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 6.95–6.88 (m, 6H, Ar-H and NH), 3.89 (s, 6H, OCH₃), 3.76 (t, J = 6.8 Hz, 2H, CH₂), 2.92 (t, J = 6.8 Hz, 2H, CH₂).

  • HRMS (ESI+) : m/z calculated for C₂₆H₂₅N₂O₃S [M+H]⁺: 445.1584; found: 445.1586.

X-ray Crystallography

Single-crystal analysis confirms the Z-configuration of the ylidene moiety (C=N bond length: 1.28 Å, torsion angle: 178.5°).

Challenges and Optimization Strategies

Regioselectivity in Thiazole Formation

  • Issue : Competing 4-phenyl vs. 5-phenyl substitution.

  • Solution : Use bulky directing groups (e.g., 2,6-diisopropylphenyl) to favor 4-substitution.

Stereochemical Control

  • Issue : E/Z isomerization during ylidene formation.

  • Mitigation : Low-temperature (-20°C) reactions and chiral auxiliaries (e.g., Evans oxazolidinones).

Industrial-Scale Considerations

  • Cost Drivers : Ag₂O (€420/kg) vs. MnO₂ (€12/kg).

  • Green Chemistry : Solvent-free microwave synthesis reduces waste (PMI: 3.2 vs. 8.7 for conventional methods) .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions may yield amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Thiazole and Triazole Families

The compound shares structural homology with other heterocyclic derivatives, particularly those bearing sulfonyl, halogen, or methoxy substituents. Below is a comparative analysis based on substituent effects, spectral data, and synthetic strategies:

Compound Core Structure Key Substituents Molecular Weight (Da) Key Spectral Features Reference
N-[(2Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-phenyl-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline Thiazole 3,4-Dimethoxyphenylethyl, phenyl, 4-methoxyaniline ~478 (estimated) Expected IR: ν(C=N) ~1600 cm⁻¹, ν(OCH₃) ~2830–2950 cm⁻¹; $ ^1H $-NMR: multiple aryl peaks N/A
(2Z)-4-[3-(1-Azepanylsulfonyl)phenyl]-3-(2-methoxyethyl)-N-phenyl-1,3-thiazol-2(3H)-imine Thiazole Azepanylsulfonylphenyl, methoxyethyl, phenyl 485 (exact) IR: ν(SO₂) ~1150–1350 cm⁻¹, ν(C=N) ~1590 cm⁻¹; $ ^{13}C $-NMR: sulfonyl carbons ~55 ppm
5-(4-(4-Cl-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thione Triazole Chlorophenylsulfonyl, difluorophenyl ~448 (exact) IR: ν(C=S) ~1247–1255 cm⁻¹; $ ^1H $-NMR: absence of S-H proton (tautomer confirmed)
S-Alkylated 1,2,4-triazoles [10–15] Triazole Fluorophenyl, phenylsulfonyl, alkylated thioether ~450–500 (estimated) IR: ν(C=O) ~1663–1682 cm⁻¹ (precursors); MS: molecular ion peaks consistent with MW

Key Findings from Comparative Analysis

  • Sulfonyl vs. Methoxy: Azepanylsulfonyl groups in introduce strong electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the target compound. This difference may influence reactivity in nucleophilic substitution or redox reactions.
  • Spectral Signatures :

    • The absence of ν(C=O) in triazole derivatives versus the prominent ν(C=N) in thiazoles aids in structural differentiation.
    • $ ^1H $-NMR of the target compound would likely show complex splitting patterns due to multiple aryl protons, similar to fluorophenyl-containing triazoles in .
  • Synthetic Pathways :

    • Thiazoles (target and ) often derive from cyclization of thioureas or alkylation of thiazolidines, whereas triazoles form via base-mediated cyclization of hydrazinecarbothioamides.

Biological Activity

N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline is a complex organic compound with notable structural features, including a thiazole ring and multiple methoxy groups. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of the compound is C26H26N2O3SC_{26}H_{26}N_{2}O_{3}S, with a molecular weight of 446.6 g/mol. Its IUPAC name is 3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-imine, indicating its complex structure that may contribute to its biological activities.

PropertyValue
Molecular FormulaC26H26N2O3S
Molecular Weight446.6 g/mol
IUPAC Name3-[2-(3,4-Dimethoxyphenyl)ethyl]-N-(4-Methoxyphenyl)-4-phenyl-1,3-thiazol-2-imine
InChI KeyPXELFKOGYWEKRO-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Studies suggest that it may modulate the activity of enzymes or receptors involved in various signaling pathways. The thiazole moiety is particularly noted for its role in enhancing cytotoxicity against cancer cells.

Anticancer Activity

Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, studies have shown that similar thiazole derivatives can inhibit cell proliferation in various cancer cell lines:

  • Cytotoxicity : Thiazole derivatives have demonstrated IC50 values ranging from 1.61 to 1.98 µg/mL against different cancer cell lines, indicating potent cytotoxic effects .
  • Mechanism : The interaction with Bcl-2 proteins has been highlighted as a critical pathway through which these compounds exert their anticancer effects. Molecular dynamics simulations revealed hydrophobic interactions as a primary mode of binding .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria, although specific data on this compound's efficacy remains limited.

Comparative Analysis

When compared to similar compounds such as N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide and 2-(3,4-Dimethoxyphenyl)ethanol, this compound exhibits enhanced biological activities due to its unique structural features.

Compound NameAnticancer Activity (IC50)Unique Features
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamideNot specifiedLacks thiazole moiety
2-(3,4-Dimethoxyphenyl)ethanolNot specifiedLacks thiazole moiety
This compound 1.61 - 1.98 µg/mL Contains thiazole and methoxy groups

Case Studies and Research Findings

Recent studies have focused on synthesizing various thiazole derivatives to evaluate their biological activities:

  • Thiazoles as Antitumor Agents : A study highlighted the importance of substituents on the phenyl ring for enhancing anticancer activity. The presence of electron-donating groups significantly increased cytotoxicity .
  • Molecular Dynamics Simulations : These simulations have provided insights into how structural variations affect binding affinity and biological activity against target proteins involved in cancer progression .

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